2-Bromo-4-fluoro-3-iodobenzotrifluoride
Description
2-Bromo-4-fluoro-3-iodobenzotrifluoride (CAS: 2227272-51-5) is a halogenated benzotrifluoride derivative characterized by a trifluoromethyl group (-CF₃) and three halogens (Br, F, I) at positions 2, 4, and 3, respectively, on the benzene ring. Its molecular formula is C₇H₂BrF₄I, with a molar mass of approximately 387.91 g/mol (estimated). This compound is commercially available with a purity of 95% , making it suitable for applications in organic synthesis, particularly in cross-coupling reactions where iodine serves as a reactive leaving group.
Properties
IUPAC Name |
3-bromo-1-fluoro-2-iodo-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-5-3(7(10,11)12)1-2-4(9)6(5)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIZSPAHWKXKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227272-51-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-iodobenzotrifluoride typically involves the halogenation of a benzotrifluoride precursor. One common method is the sequential halogenation of 4-fluorobenzotrifluoride. The process begins with the bromination of 4-fluorobenzotrifluoride using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. This is followed by iodination using iodine or an iodinating agent like iodine monochloride (ICl) to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-3-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are often used in the presence of bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-fluoro-3-iodobenzotrifluoride has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drug candidates, particularly those targeting specific biological pathways.
Material Science: It is used in the preparation of advanced materials, such as liquid crystals and polymers, due to its unique halogenated structure.
Chemical Biology: The compound is utilized in the study of biological systems and the development of chemical probes for investigating cellular processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-iodobenzotrifluoride depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations to yield desired products. In medicinal chemistry, its halogenated structure can interact with biological targets, such as enzymes or receptors, through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of halogenated benzotrifluorides depend on the positions and types of substituents. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Functional Groups | Purity |
|---|---|---|---|---|---|
| 2-Bromo-4-fluoro-3-iodobenzotrifluoride | 2227272-51-5 | C₇H₂BrF₄I | 2-Br, 4-F, 3-I, -CF₃ (position 1) | Br, F, I, -CF₃ | 95% |
| 4-Bromo-2-fluorobenzotrifluoride | 142808-15-9 | C₇H₃BrF₄ | 4-Br, 2-F, -CF₃ | Br, F, -CF₃ | N/A |
| 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | 40161-54-4 | C₇H₃BrF₄ | 1-Br, 2-F, -CF₃ (position 4) | Br, F, -CF₃ | N/A |
| 6-Bromo-2-fluoro-3-iodobenzoic acid | 217816-53-0 | C₈H₃BrFIO₂ | 6-Br, 2-F, 3-I, -COOH | Br, F, I, carboxylic acid | 95% |
| 2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene | 2383732-72-5 | C₇H₃BrF₃IO | 2-Br, 3-OCHF₂, 4-F, 1-I | Br, F, I, difluoromethoxy | N/A |
Physicochemical Properties
Table 2: Key Physical Properties
- Density Trends: The iodine atom contributes to higher molecular weight and density in iodinated compounds compared to non-iodinated analogs (e.g., 1-Bromo-4-fluoro-2-iodobenzene has a density of 2.3 g/mL) .
Biological Activity
2-Bromo-4-fluoro-3-iodobenzotrifluoride is a halogenated aromatic compound notable for its complex structure, featuring three halogens (bromine, fluorine, and iodine) on a benzene ring along with trifluoromethyl groups. This unique configuration not only influences its chemical reactivity but also its potential biological activity. Understanding the biological implications of such compounds is crucial in fields such as medicinal chemistry and organic synthesis.
- Molecular Formula : C7H2BrF4I
- Molecular Weight : 292.89 g/mol
The presence of multiple halogens typically enhances the compound's lipophilicity and can affect its interaction with biological macromolecules, making it a candidate for various applications in drug development and chemical biology.
The biological activity of this compound is largely attributed to its ability to interact with biological targets through non-covalent interactions such as halogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.
Types of Reactions
- Substitution Reactions : The halogen atoms can be replaced by nucleophiles, which may lead to different biological activities depending on the substituent.
- Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki-Miyaura), which are essential for synthesizing complex organic molecules.
- Reduction Reactions : The compound can be reduced to yield derivatives with distinct functional groups that may exhibit varied biological activities.
Case Studies and Research Findings
- Halogenated Aromatic Compounds : Similar compounds have demonstrated significant biological properties, including antimicrobial and antitumor activities. For instance, halogenated benzene derivatives are often evaluated for their efficacy against various cancer cell lines.
- Chemical Probes : The compound has been utilized in developing chemical probes for studying cellular processes, indicating its relevance in chemical biology.
- Reactivity with Metal Catalysts : Interaction studies involving this compound have shown its participation in regioselective intramolecular reactions facilitated by metal catalysts like copper and palladium, which are crucial for understanding its behavior in synthetic pathways.
Comparative Analysis of Related Compounds
The following table summarizes some related halogenated compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-fluorobenzotrifluoride | Contains bromine and fluorine on benzene | Used extensively in organic synthesis |
| 4-Iodobenzotrifluoride | Iodine and trifluoromethyl group | Key intermediate in various coupling reactions |
| 2-Bromo-4-fluoro-5-iodobenzotrifluoride | Additional iodine substitution | Potentially different reactivity patterns |
| 4-Bromo-3-fluoro-2-iodobenzotrifluoride | Varying positions of halogens | Different regioselectivity in reactions |
| 2-Bromo-4-trifluoromethylaniline | Amino group present | Exhibits distinct biological activity |
Safety and Hazards
It is essential to note that this compound is considered hazardous according to OSHA standards. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
